20-Oxopregnacalciferol
説明
20-Oxopregnacalciferol (also referred to as pD3 in some studies) is a photoderivative of 7-dehydropregnenolone (7DHP), a metabolite in the steroidogenic pathway originating from 7-dehydrocholesterol (7DHC). This compound is generated via UVB-mediated photolysis of 7DHP in the skin, an organ intermittently exposed to solar radiation . Structurally, it lacks hydroxyl groups at positions C17, C20, and C21, a feature linked to its reduced calcemic activity compared to classical vitamin D analogs like calcitriol (1α,25-dihydroxyvitamin D3) .
特性
CAS番号 |
86120-56-1 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
1-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-14-6-9-18(23)13-17(14)8-7-16-5-4-12-21(3)19(15(2)22)10-11-20(16)21/h7-8,18-20,23H,1,4-6,9-13H2,2-3H3/b16-7+,17-8-/t18-,19+,20+,21-/m0/s1 |
InChIキー |
PXXHJWCVGKGOFV-LQSHBAOPSA-N |
SMILES |
CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
異性体SMILES |
CC(=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
正規SMILES |
CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
同義語 |
20-oxopregnacalciferol 3 beta-hydroxy-9,10-secopregna-5,7,10(19)-triene-20-one |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Structural Features and Modifications
The biological activity of vitamin D analogs is highly dependent on structural modifications. Below is a comparative analysis of key compounds:
| Compound | Structural Features | Key Modifications vs. 20-Oxopregnacalciferol |
|---|---|---|
| This compound | Derived from 7DHP; lacks hydroxyl groups at C17, C20, and C21 | N/A (reference compound) |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at C1α and C25; native vitamin D receptor (VDR) ligand | Higher calcemic activity due to intact hydroxylation |
| EB1089 (Secocalcitol) | Side-chain modifications (22,24-diene-24a,26a,27a-trihomo) | Enhanced antiproliferative selectivity in specific cell lines |
| CB1093 | 20-epi-22(S)-ethoxy-23-yne side chain | Induces apoptosis in WM1341 melanoma cells |
| 7-Dehydropregnenolone (7DHP) | Precursor to this compound; contains 5,7-diene structure | Higher intrinsic anti-proliferative activity than pD3 |
| 4S-pD | Derived from pregna-5,7-diene-3β,17α,20S-triol | Higher potency than calcitriol in SKMEL-188 inhibition |
Table 1: Anti-Proliferative and Apoptotic Effects
Key Findings:
- Potency : 4S-pD and 4S-pL derivatives demonstrate equal or greater anti-proliferative activity than calcitriol in SKMEL-188 cells, while this compound matches calcitriol’s efficacy .
- Mechanistic Selectivity : Unlike EB1089 and CB1093, which rely on side-chain modifications for selective VDR interactions, this compound’s activity may involve alternative pathways, such as membrane-associated receptors or metabolism-independent effects .
- Calcemic Risk : this compound and 4S-pD exhibit minimal calcemic effects, whereas calcitriol and 7DHP are associated with higher calcium mobilization .
Mechanisms of Action and Selectivity
VDR Binding and Metabolism
The A-ring 1α-hydroxyl group is critical for VDR binding in most vitamin D analogs. However, this compound’s lack of hydroxyl groups at C17, C20, and C21 suggests distinct binding interactions or non-genomic pathways .
Metabolic Stability
This compound is a terminal photoproduct of 7DHP metabolism, whereas compounds like 7DHP are further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) or CYP17 enzymes . This metabolic stability may prolong its therapeutic effects compared to precursors like 7DHP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
